Lipophilicity Advantage: XLogP3 Comparison vs. 5-Methyl and Unsubstituted Benzimidazole
The tert-butyl group significantly elevates the lipophilicity of the benzimidazole core. The target compound exhibits a computed XLogP3 of 3.0, which is a substantial increase over 5-methylbenzimidazole (XLogP3 = 1.7) and unsubstituted benzimidazole (XLogP3 = 1.3) [1]. An alternative source reports a logP of 3.07, corroborating this high lipophilicity . This differentiation directly influences pharmacokinetic properties like membrane permeability and volume of distribution in drug discovery contexts, making it a preferred precursor when high logD is a design goal.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.0 (PubChem) or 3.07 (ChemSrc) |
| Comparator Or Baseline | 5-Methylbenzimidazole: 1.7 (PubChem); Benzimidazole: 1.3 (PubChem) |
| Quantified Difference | Target vs. 5-Methyl: +1.3 log units (~20x more lipophilic); Target vs. Benzimidazole: +1.7 log units (~50x more lipophilic) |
| Conditions | Computed property from authoritative database (PubChem XLogP3 3.0 algorithm) and vendor data. |
Why This Matters
Procurement of the specific tert-butyl analog is essential for achieving target lipophilicity in a lead series, as smaller alkyl substituents cannot provide the same magnitude of logP increase.
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20316164, 5-(tert-Butyl)-1H-benzo[d]imidazole; CID 11979, 5-Methylbenzimidazole; CID 5798, Benzimidazole. Computed Properties: XLogP3. https://pubchem.ncbi.nlm.nih.gov/. View Source
